5,7-Dimethyl-6-(2-methylbenzyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid
Description
5,7-Dimethyl-6-(2-methylbenzyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid (CAS: 440650-70-4) is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrimidine core substituted with methyl groups at positions 5 and 7, a 2-methylbenzyl group at position 6, and a carboxylic acid moiety at position 3. This structure confers unique physicochemical and biological properties, making it a candidate for pharmaceutical and coordination chemistry applications. Its synthesis typically involves cyclocondensation reactions of aminopyrazole derivatives with β-diketones or malononitrile derivatives under reflux conditions, followed by functionalization steps .
Properties
IUPAC Name |
5,7-dimethyl-6-[(2-methylphenyl)methyl]pyrazolo[1,5-a]pyrimidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2/c1-10-6-4-5-7-13(10)8-14-11(2)19-16-15(17(21)22)9-18-20(16)12(14)3/h4-7,9H,8H2,1-3H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOFDVGIFEPSYOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CC2=C(N3C(=C(C=N3)C(=O)O)N=C2C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5,7-Dimethyl-6-(2-methylbenzyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-methylbenzylamine with 3,5-dimethylpyrazole-4-carboxylic acid under acidic conditions, followed by cyclization and oxidation steps . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity .
Chemical Reactions Analysis
5,7-Dimethyl-6-(2-methylbenzyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid undergoes various chemical reactions, including:
Scientific Research Applications
5,7-Dimethyl-6-(2-methylbenzyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid is a pyrazolo[1,5-a]pyrimidine derivative . Pyrazolo[1,5-a]pyrimidines are bicyclic heterocycles with a broad range of biological and optical applications, making them strategic compounds in pharmaceutical research .
Chemical Information
The chemical compound this compound has the following characteristics :
Scientific Research Applications
While the search results do not provide specific applications for this compound, they do highlight the broader applications of pyrazolo[1,5-a]pyrimidine derivatives:
- PI3Kδ Inhibitors : Pyrazolo[1,5-a]pyrimidines can be used in the design of PI3Kδ inhibitor structures, potentially useful for treating conditions like systemic lupus erythematosus (SLE) .
- mTOR Inhibitors : Pyrazolo[1,5-a]pyrimidine compounds have been investigated as mTOR inhibitors .
- Therapeutic Applications : Pyrazolo[1,5-a]pyrimidin-7-amine derivatives are useful in therapy .
- Optical Applications : Pyrazolo[1,5-a]pyrimidines can be employed as strategic compounds for optical applications . They can also be used as lipid droplet biomarkers for both cancer cells (HeLa cells) and normal cells (L929 cells) .
Mechanism of Action
The mechanism of action of 5,7-Dimethyl-6-(2-methylbenzyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access . This inhibition can disrupt cellular processes, making it a potential candidate for therapeutic applications .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The compound’s activity and applications are influenced by substituent patterns. Key structural analogs include:
| Compound Name | Molecular Formula | Molecular Weight | CAS Number | Key Substituents |
|---|---|---|---|---|
| 5,7-Dimethyl-6-(2-methylbenzyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid | C17H17N3O2 | 295.34 | 440650-70-4 | 5,7-diMe; 6-(2-Me-benzyl); 3-COOH |
| 5,7-Dimethyl-6-(4-methylbenzyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid | C17H17N3O2 | 295.34 | 440627-38-3 | 5,7-diMe; 6-(4-Me-benzyl); 3-COOH |
| 5,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid | C9H9N3O2 | 191.19 | 90349-23-8 | 5,7-diMe; 3-COOH |
| Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid | C7H5N3O2 | 163.14 | 25940-35-6 | 3-COOH (unsubstituted core) |
| 2,5,7-Trimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid | C10H11N3O2 | 205.21 | 1158269-53-4 | 2,5,7-triMe; 3-COOH |
Key Observations :
- Positional Isomerism : The 2-methylbenzyl (ortho) vs. 4-methylbenzyl (para) substituents (CAS 440650-70-4 vs. 440627-38-3) influence steric and electronic properties. The ortho-substituted derivative may exhibit reduced coordination flexibility due to steric hindrance compared to the para isomer .
- Coordination Chemistry : The unsubstituted carboxylic acid (CAS 25940-35-6) readily forms metal complexes (e.g., Cu, Ni, Mn) via N,O-chelation, whereas bulky substituents in CAS 440650-70-4 may limit metal-binding efficiency .
Physicochemical Properties
- Solubility : The 2-methylbenzyl group in CAS 440650-70-4 enhances hydrophobicity compared to the unsubstituted core (CAS 25940-35-6), likely reducing aqueous solubility.
- Thermal Stability: Limited data exist for the target compound, but derivatives like CAS 90349-23-8 exhibit decomposition above 250°C, suggesting moderate stability .
Biological Activity
5,7-Dimethyl-6-(2-methylbenzyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its synthesis, biological properties, and potential therapeutic applications.
Chemical Structure and Properties
The compound has the following molecular formula and characteristics:
| Property | Details |
|---|---|
| Molecular Formula | C₁₇H₁₇N₃O₂ |
| Molecular Weight | 293.34 g/mol |
| CAS Number | 440650-70-4 |
| Hazard Classification | Irritant |
The structure features a pyrazolo[1,5-a]pyrimidine core with methyl and carboxylic acid functional groups that contribute to its biological activity.
Synthesis
The synthesis of this compound can be achieved through various methods involving the reaction of appropriate precursors under controlled conditions. Recent advancements in synthetic techniques have improved yields and purity, making it more accessible for research purposes.
Anticancer Activity
Research has demonstrated that this compound exhibits notable cytotoxic effects against various cancer cell lines. In particular:
- Cell Lines Tested : A549 (lung adenocarcinoma), MCF-7 (breast cancer), and others.
- Mechanism of Action : The compound appears to induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation markers such as cyclin D1 and CDK4.
In a study comparing the cytotoxicity of several derivatives, this compound showed a significant reduction in cell viability at concentrations as low as 50 µM when tested on A549 cells. This was comparable to standard chemotherapeutic agents like cisplatin, indicating its potential as an anticancer agent .
Antimicrobial Activity
Preliminary tests have also indicated that this compound possesses antimicrobial properties against various strains of bacteria, including multidrug-resistant Staphylococcus aureus. The mechanism is believed to involve disruption of bacterial cell membranes and interference with metabolic processes .
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural features:
- Methyl Substituents : The presence of methyl groups at positions 5 and 7 enhances lipophilicity, facilitating better membrane penetration.
- Carboxylic Acid Group : This functional group is crucial for interaction with biological targets, enhancing the compound's solubility in physiological conditions .
Case Studies
- Study on Anticancer Activity : In vitro studies on A549 cells revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. The IC50 value was determined to be approximately 45 µM after 24 hours of exposure .
- Antimicrobial Efficacy : Testing against Staphylococcus aureus showed that the compound inhibited bacterial growth at concentrations as low as 25 µg/mL. This suggests potential for development into a therapeutic agent targeting resistant strains .
Q & A
Q. Methodological Approach :
Perform 2D NMR (COSY, HSQC) to assign overlapping signals.
Cross-validate with computational spectroscopy (e.g., DFT for predicted shifts).
Use tandem MS (MS/MS) to trace fragmentation pathways .
What in vitro assays are suitable for evaluating the biological activity of this compound, particularly in kinase inhibition?
Advanced Research Question
The compound’s pyrazolo[1,5-a]pyrimidine core is structurally analogous to kinase inhibitors. Recommended assays:
- Enzyme Inhibition : Use fluorescence-based assays (e.g., ADP-Glo™) for ATP-competitive inhibitors. IC50 values can be determined via dose-response curves .
- Cellular Uptake : Radiolabel the compound with tritium (³H) or use LC-MS/MS for quantification in cell lysates .
- Selectivity Screening : Test against kinase panels (e.g., Eurofins KinaseProfiler) to identify off-target effects .
Q. Key Considerations :
- Solubility : Use DMSO stocks (<0.1% final concentration) to avoid cytotoxicity.
- Positive Controls : Compare with known pyrazolo[1,5-a]pyrimidine inhibitors (e.g., derivatives in ).
How can structure-activity relationship (SAR) studies be designed to optimize this compound’s potency?
Advanced Research Question
Focus on modifying substituents at positions 5, 6, and 7:
- Position 5 (Methyl) : Replace with bulkier groups (e.g., trifluoromethyl) to enhance hydrophobic interactions .
- Position 6 (2-Methylbenzyl) : Test substituted benzyl groups (e.g., 4-chloro or 4-cyano) for π-stacking in kinase pockets .
- Position 3 (Carboxylic Acid) : Convert to amides or esters to improve membrane permeability .
Q. Data-Driven SAR Example :
| Derivative | R₁ (Position 5) | R₂ (Position 6) | IC50 (nM) |
|---|---|---|---|
| Parent Compound | Methyl | 2-Methylbenzyl | 250 |
| Trifluoromethyl Analog | CF₃ | 2-Methylbenzyl | 85 |
| 4-Chlorobenzyl Analog | Methyl | 4-Chlorobenzyl | 120 |
What strategies mitigate synthetic challenges in introducing the 2-methylbenzyl group?
Basic Research Question
The 2-methylbenzyl group can be introduced via:
Alkylation : Use 2-methylbenzyl bromide with K2CO3 in DMF .
Buchwald-Hartwig Amination : For late-stage functionalization, employ palladium catalysts (e.g., Pd(OAc)₂) and Xantphos .
Reductive Amination : Condense 2-methylbenzaldehyde with aminopyrazole intermediates using NaBH3CN .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
